Cyclobutylamine
Overview
Description
Cyclobutylamine is a compound of interest in various scientific fields due to its unique chemical and physical properties. Recent research has focused on understanding its synthesis, molecular structure, chemical reactions, properties, and applications in different areas excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of Cyclobutylamine and related compounds often involves intricate chemical processes. For example, Cyclopropylamines, which are closely related to Cyclobutylamine, can be synthesized through Ti(II)-mediated intramolecular coupling of terminal olefinic moieties with N,N-dimethylcarboxamide moieties of amino acid derivatives, leading to novel and strained bicyclic structures with yields ranging from 78−83% and diastereomeric ratios of about 3:1 (Cao, Xiao, & Joullié, 1999).
Molecular Structure Analysis
Cyclobutylamine's molecular structure is complex and fascinating. The hydrates of Cyclobutylamine, for instance, show two groups: “lower hydrates” and “higher hydrates,” with the latter exhibiting severe disorder and water molecules organized into three-dimensional networks, similar to clathrate hydrate types sI and sH (Dobrzycki, Pruszkowska, Boese, & Cyrański, 2016).
Chemical Reactions and Properties
Cyclobutylamine and its derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, Cyclobutane diamines, as derivatives, are considered promising building blocks in drug discovery, with synthesis approaches developed for preparing multigram amounts of these compounds, highlighting the cyclobutane ring's structural significance (Radchenko et al., 2010).
Physical Properties Analysis
The vibrational spectra and ring-puckering and torsional potential functions of Cyclobutylamine have been extensively studied, indicating multiple molecular configurations and providing insights into its physical properties (Kalasinsky, Guirgis, & Durig, 1977).
Chemical Properties Analysis
The chemical properties of Cyclobutylamine are diverse and have been the subject of various studies. For example, selective hydroxylation of Cyclobutylamine derivatives at chemically unactivated sites has been achieved with high regioselectivity and stereoselectivity, demonstrating the compound's chemical versatility and potential applications in fragment-based drug discovery (Harwood et al., 2023).
Scientific Research Applications
Crystal Growth & Design : Cyclobutylamine (cBA) and its hydrates have been crystallized using an in situ technique with focused infrared laser beams. The study investigated modifications of gas clathrate types sI and sH, providing insights into the molecular structure and properties of these hydrates (Ł. Dobrzycki, 2016).
Journal of Molecular Structure : The vibrational spectra and potential functions of cyclobutylamine were studied, revealing information about its ring-puckering and torsional properties. Such studies are crucial for understanding the fundamental behavior of cyclobutylamine and its derivatives (V. Kalasinsky, 1977).
Heterocycles : Research on ring-expanded analogues of the anti-HIV agents cyclobut-A and cyclobut-G were conducted, using cyclobutylamine as a precursor. However, the synthesized compounds did not provide protection against HIV-1 infection in CEM cells, highlighting the challenges in drug development (H. Boumchita, 1991).
International Journal of Mass Spectrometry and Ion Processes : A study on the dissociative ionization of cyclobutanol and cyclobutylamine provided insights into the formation of radical cations and their potential applications in understanding the reaction mechanisms of similar compounds (G. Bouchoux, 1994).
Advanced Synthesis & Catalysis : Cyclobutylamine was used as an intermediate in a Hofmann rearrangement-ring expansion cascade for synthesizing 1-pyrrolines. This methodology was further applied to the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts, demonstrating the chemical versatility of cyclobutylamine (He Huang, 2016).
Journal of Medicinal Chemistry : The study focused on the antidepressant properties of 3,3-Diphenylcyclobutylamines, highlighting the potential of cyclobutylamine derivatives as central stimulants and their mechanism of action (B. Carnmalm, 1978).
The Journal of Chemical Thermodynamics : The thermochemical properties of cyclobutylamine were investigated, including enthalpies of combustion and formation. Understanding these properties is essential for various applications, including material synthesis and energy storage (W. D. Good, 1975).
Safety And Hazards
Cyclobutylamine is highly flammable and causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Containers may explode when heated . Vapors may form explosive mixtures with air .
properties
IUPAC Name |
cyclobutanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZKOVLJUKWSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870982 | |
Record name | Cyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylamine | |
CAS RN |
2516-34-9, 6291-01-6 | |
Record name | Cyclobutylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Aminocyclobutane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFH6FE5D4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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